CU-CPT9b

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CU-CPT9b is a specific antagonist of toll-like receptor 8 (TLR8) with a Kd of 21 nM . It inhibits activation of NF-κB induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells with an IC50 value of 0.7 nM .

Synthesis Analysis

The synthesis of CU-CPT9b was achieved through a structure-based rational design . The design targeted protein-protein interfaces, which is a significant challenge in chemical biology due to the dynamic nature of protein surfaces .Molecular Structure Analysis

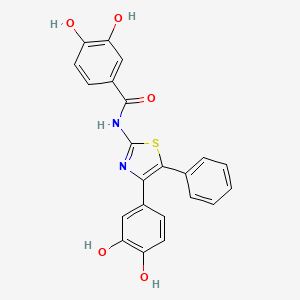

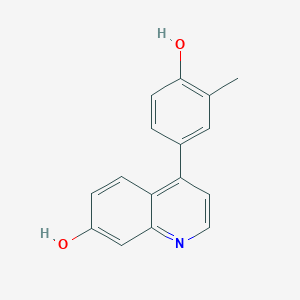

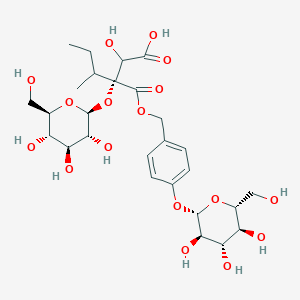

The molecular formula of CU-CPT9b is C16H13NO2 . The crystal structures of two distinct TLR8-ligand complexes validated a unique binding site on the protein-protein interface of the TLR8 homodimer . CU-CPT9b binds to the inactive TLR8 dimer in a similar way to CU-CPT8m .Chemical Reactions Analysis

Upon binding to the unique site on the protein-protein interface of the TLR8 homodimer, CU-CPT9b stabilizes the preformed TLR8 dimer in its resting state, preventing activation .Physical And Chemical Properties Analysis

The molecular weight of CU-CPT9b is 251.28 g/mol . Its exact mass is 251.09 and it has a complexity of 309 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

TLR8 Antagonist

CU-CPT9b is a specific TLR8 antagonist with an IC 50 of 0.7 nM . It recognizes the allosteric pocket identified by CU-CPT8m between two TLR8 protomers, thereby stabilizing the dimer at resting state .

Structure-Based Rational Design

The structure-based rational design of CU-CPT9b led to the discovery of six exceptionally potent compounds with picomolar IC50 values . Two X-ray crystallographic structures validated the contacts within the binding pocket .

Autoimmune Disorders

Overactivation of TLR8 has been suggested to play a prominent role in the pathogenesis of various autoimmune diseases . CU-CPT9b, as a TLR8 antagonist, has shown strong therapeutic potential against autoimmune disorders .

Protein-Protein Interface Targeting

CU-CPT9b targets the protein-protein interface of the TLR8 homodimer . This is significant as designs targeting protein-protein interfaces have met little success given the dynamic nature of the protein surfaces .

Biological Evaluations

A variety of biological evaluations in cultured cell lines, human peripheral blood mononuclear cells, and splenocytes from human TLR8-transgenic mice further demonstrated these TLR8 inhibitors’ high efficacy .

Direct Binding

Isothermal titration calorimetry (ITC) confirmed the direct binding between CU-CPT9b and the ectodomain of human TLR8 with a dissociation constant (Kd) of 21 nM .

Wirkmechanismus

Target of Action

CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is a part of the Toll-like receptor family, which plays a crucial role in the immune system. It is involved in both innate and adaptive immunity .

Mode of Action

CU-CPT9b binds to the inactive TLR8 dimer, stabilizing it in its resting state . It utilizes hydrogen bonds with G351 and V520*, which are conserved among TLR8/antagonist structures . Additionally, CU-CPT9b forms water-mediated contacts with S516* and Q519*, suggesting that the enhanced potency of CU-CPT9b derives from these new interactions with these polar residues .

Biochemical Pathways

The primary biochemical pathway affected by CU-CPT9b is the TLR8 signaling pathway . TLR8 can recognize single-stranded RNA from viruses, activating the TLR8 signaling pathway and triggering an immune response . By stabilizing TLR8 in its resting state, CU-CPT9b prevents the overactivation of this pathway .

Pharmacokinetics

Its high binding affinity towards tlr8, with a kd of 21 nm, suggests that it may have good bioavailability .

Result of Action

CU-CPT9b’s action results in the inhibition of the TLR8 signaling pathway . This can significantly inhibit the translocation of NF-κB to the nucleus, thereby suppressing the production of cytokines . This inhibitory effect demonstrates the significant anti-inflammatory effects of CU-CPT9b .

Action Environment

It’s worth noting that the compound has been shown to be highly specific and effective in both hek-blue cells and human peripheral blood mononuclear cells (pbmc), suggesting that it may be effective in various biological environments .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFYDRYRLOHSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU-CPT9b | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)